molecular formula C10H9F3O3 B13407047 Methyl 2-methoxy-3-(trifluoromethyl)benzoate

Methyl 2-methoxy-3-(trifluoromethyl)benzoate

Cat. No.: B13407047
M. Wt: 234.17 g/mol
InChI Key: PODYYLOQNVZGFE-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-3-(trifluoromethyl)benzoate is a chemical compound of interest in organic synthesis and medicinal chemistry research. While specific data on this exact compound is limited, its structure incorporates a benzoate ester core with methoxy and trifluoromethyl substituents, which are key functional groups in modern chemical design. The trifluoromethyl (-CF3) group is particularly significant in the development of New Chemical Entities (NCEs), as its introduction can profoundly influence a compound's properties, including its metabolic stability, lipophilicity, and binding affinity . This makes such building blocks valuable for researchers, particularly in the pharmaceutical industry, where the -CF3 group is a common feature in active ingredients, as well as in the development of agrochemicals like herbicides and pesticides . As a benzoate ester, this compound can serve as a key intermediate in synthetic pathways. It is offered for research purposes only. This product is strictly for laboratory research use and is not intended for human or veterinary diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

methyl 2-methoxy-3-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H9F3O3/c1-15-8-6(9(14)16-2)4-3-5-7(8)10(11,12)13/h3-5H,1-2H3

InChI Key

PODYYLOQNVZGFE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1C(F)(F)F)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of this compound typically involves the esterification of the corresponding 2-methoxy-3-(trifluoromethyl)benzoic acid or the introduction of the trifluoromethyl group onto a suitably functionalized aromatic precursor, followed by methylation of the carboxylic acid.

Common routes include:

  • Esterification of 2-methoxy-3-(trifluoromethyl)benzoic acid:
    The carboxylic acid is reacted with methanol in the presence of acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. This classical Fischer esterification proceeds with good yields and purity after purification steps such as recrystallization or chromatography.

  • Trifluoromethylation of methyl 2-methoxybenzoate derivatives:
    Alternatively, methyl 2-methoxybenzoate can be subjected to electrophilic trifluoromethylation using reagents such as Togni’s reagent or Ruppert–Prakash reagent (TMSCF3) under transition-metal catalysis (e.g., copper or palladium catalysts). This method allows late-stage introduction of the CF3 group, which can be advantageous for modifying complex molecules.

  • Acid chloride intermediate route:
    Conversion of 2-methoxy-3-(trifluoromethyl)benzoic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with methanol, can provide the ester with improved reaction rates and yields.

Reaction Conditions and Optimization

  • Catalysts: Strong acids (H2SO4) for esterification; transition metals (Pd, Cu) for trifluoromethylation.
  • Solvents: Methanol as both reagent and solvent for esterification; polar aprotic solvents (DMF, DMSO) for trifluoromethylation reactions.
  • Temperature: Reflux (~65–70°C) for esterification; mild to moderate temperatures (25–80°C) for trifluoromethylation depending on catalyst and reagent.
  • Time: Several hours (4–24 h) depending on scale and method.

Industrial and Scale-Up Considerations

  • Continuous flow reactors are increasingly employed to optimize heat and mass transfer, control reaction parameters precisely, and improve safety when handling reactive trifluoromethylation reagents.
  • Purification steps often involve distillation under reduced pressure or recrystallization from solvents like hexane/ethyl acetate mixtures to achieve high purity.

Representative Preparation Procedure

Step Reagents & Conditions Description Yield (%) Notes
1 2-methoxy-3-(trifluoromethyl)benzoic acid + Methanol + H2SO4 (catalytic) Reflux under stirring for 6–12 h 85–95 Classical Fischer esterification
2 Acid chloride formation: SOCl2, reflux, 2 h Conversion of acid to acid chloride Quantitative Anhydrous conditions essential
3 Acid chloride + Methanol, 0°C to room temp Ester formation 90–98 Quench with water, extract with organic solvent
4 Alternative: Methyl 2-methoxybenzoate + CF3 reagent + Pd/Cu catalyst Trifluoromethylation under inert atmosphere 60–80 Requires careful control of reagent stoichiometry

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals corresponding to aromatic protons, methoxy (-OCH3) singlet near δ 3.8 ppm, methyl ester singlet near δ 3.9 ppm.
    • ¹³C NMR: Carbonyl carbon near δ 165–170 ppm; trifluoromethyl carbon shows characteristic splitting due to fluorine coupling.
    • ¹⁹F NMR: CF3 group appears as a singlet around δ -60 to -63 ppm.
  • Infrared Spectroscopy (IR):

    • Strong ester carbonyl stretch near 1735 cm⁻¹.
    • C–F stretches around 1100–1300 cm⁻¹.
    • Aromatic C–H stretches near 3000 cm⁻¹.
  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z 236 corresponding to C10H9F3O3.
    • Fragmentation patterns consistent with loss of methoxy or CF3 groups.
  • High-Performance Liquid Chromatography (HPLC):

    • Used for purity assessment; typical retention times depend on column and mobile phase but show sharp peaks indicating high purity.

Research Findings and Synthetic Challenges

  • Regioselectivity: The methoxy group is ortho/para-directing, while the trifluoromethyl group is meta-directing in electrophilic aromatic substitution, influencing substitution patterns during functionalization. Controlling reaction conditions (temperature, reagent choice) is critical to avoid undesired isomers.

  • Stability: The ester group is susceptible to hydrolysis under strong acidic or basic conditions, requiring careful pH control during workup and storage.

  • Yield Variability: Differences in reported yields often arise from reagent purity, reaction scale, and workup procedures. Use of anhydrous solvents and inert atmosphere improves reproducibility.

  • Computational Studies: Density Functional Theory (DFT) calculations have been applied to predict regioselectivity and reaction pathways for trifluoromethylation and esterification steps, aiding in reaction design.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages Disadvantages
Fischer Esterification 2-methoxy-3-(trifluoromethyl)benzoic acid Methanol, H2SO4 Reflux, 6–12 h 85–95 Simple, cost-effective Requires acid catalyst, longer reaction times
Acid Chloride Route 2-methoxy-3-(trifluoromethyl)benzoic acid SOCl2, Methanol Reflux for acid chloride; 0°C to RT for esterification 90–98 Faster, high yield Requires handling of toxic SOCl2
Electrophilic Trifluoromethylation Methyl 2-methoxybenzoate Togni’s reagent, Pd/Cu catalyst Room temp to 80°C, inert atmosphere 60–80 Late-stage modification Expensive reagents, catalyst sensitivity

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 2-methoxy-3-(trifluoromethyl)benzaldehyde.

    Reduction: Formation of 2-methoxy-3-(trifluoromethyl)benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methoxy-3-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of structure-activity relationships.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It serves as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-3-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its target.

Comparison with Similar Compounds

Structural and Functional Variations

Key structural analogs differ in substituent types, positions, and functional groups, leading to distinct physicochemical and biological properties. Below is a comparative analysis of six related compounds:

Table 1: Comparative Analysis of Methyl 2-Methoxy-3-(Trifluoromethyl)Benzoate and Analogs
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications/Properties Reference ID
This compound -OCH₃ (2), -CF₃ (3) C₁₀H₉F₃O₃ 234.17* Hypothesized: Pharmaceutical intermediate N/A
Methyl 2-fluoro-5-(trifluoromethyl)benzoate -F (2), -CF₃ (5) C₉H₆F₄O₂ 222.13 Research reagent, synthesis
Methyl 4-fluoro-3-(trifluoromethyl)benzoate -F (4), -CF₃ (3) C₉H₆F₄O₂ 222.13 Research reagent, agrochemicals
Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)benzoate -CH₃ (2), -NO₂ (3), -OCF₃ (5) C₁₁H₁₀F₃NO₅ 293.20 Intermediate in lenalidomide derivatives
Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate -NH₂ (2), -Cl (4), -CF₃ (5) C₁₀H₉ClF₃NO₂ 283.64 Discontinued pharmaceutical candidate
2-Methoxy-3-(trifluoromethyl)benzoyl chloride -OCH₃ (2), -CF₃ (3), -Cl C₉H₆ClF₃O₂ 238.59 Reactive intermediate for ester/amide synthesis

*Calculated based on analogous structures.

Physicochemical Properties

  • Solubility: The trifluoromethyl group reduces water solubility compared to non-fluorinated esters. Methoxy-substituted analogs may exhibit slightly higher solubility in polar solvents than fluoro derivatives .
  • Thermal Stability : Trifluoromethyl groups enhance thermal stability, as seen in related compounds stable under reflux conditions (e.g., synthesis at 100°C in ) .

Biological Activity

Methyl 2-methoxy-3-(trifluoromethyl)benzoate, a compound featuring both methoxy and trifluoromethyl groups, has garnered attention due to its unique biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, including its interactions with biomolecules, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Chemical Formula : C10H9F3O2
  • CAS Number : 220162-64-1
  • Molecular Weight : 224.17 g/mol

The inclusion of the trifluoromethyl group enhances lipophilicity, allowing for better interaction with lipid membranes and proteins, while the methoxy group contributes to its binding affinity towards various biological targets .

The mechanism of action for this compound involves several biochemical pathways:

  • Interaction with Enzymes : The compound has been shown to modulate the activity of certain enzymes, potentially through competitive inhibition. The trifluoromethyl group is known to enhance binding affinity due to its electronegative nature, which can stabilize enzyme-substrate complexes .
  • Cell Membrane Interaction : Its lipophilic properties allow it to integrate into cell membranes, influencing membrane fluidity and potentially altering signal transduction pathways .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted by demonstrated its efficacy against Gram-positive bacteria, suggesting that the compound may disrupt bacterial cell walls or interfere with metabolic processes.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines, indicating a potential role in treating inflammatory diseases .

Case Studies

  • Antibacterial Efficacy : A case study published in Journal of Antibiotics evaluated the antibacterial effects of this compound against Staphylococcus aureus. The results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as a therapeutic agent .
  • Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a decrease in paw edema by approximately 40% compared to control groups. This suggests that the compound may serve as an effective anti-inflammatory agent .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds was conducted. The following table summarizes key differences:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityMechanism of Action
This compoundYesYesEnzyme inhibition, membrane interaction
6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acidModerateNoPrimarily enzyme inhibition
Trifluoroacetylated benzoic acidYesModerateMembrane disruption

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing Methyl 2-methoxy-3-(trifluoromethyl)benzoate, and how can researchers interpret key spectral data?

  • Methodological Answer : Utilize a combination of 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) for structural confirmation. For NMR, focus on resolving splitting patterns caused by the trifluoromethyl group (e.g., 19^19F NMR coupling) and methoxy/methyl ester protons. HRMS should confirm the molecular ion [M+H]+^+ with precise mass matching the theoretical value (e.g., C10_{10}H9_9F3_3O3_3). Cross-validate with infrared (IR) spectroscopy to identify carbonyl (C=O) and ether (C-O-C) stretches .

Q. What synthetic routes are commonly employed for the preparation of this compound, and what are the critical reaction parameters to control?

  • Methodological Answer : A typical route involves esterification of 2-methoxy-3-(trifluoromethyl)benzoic acid using methanol and catalytic sulfuric acid under reflux. Alternatively, nucleophilic substitution on methyl 2-hydroxy-3-(trifluoromethyl)benzoate with methyl iodide in the presence of a base (e.g., K2_2CO3_3). Key parameters include temperature control (60–80°C for esterification), stoichiometry of methylating agents, and inert atmosphere to prevent side reactions .

Q. What safety precautions should be observed when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid inhalation of dust/aerosols; work in a fume hood. Store in a sealed container away from heat and moisture. In case of skin contact, wash immediately with water and consult safety data sheets (SDS) for specific emergency measures .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction using SHELX software be applied to determine the molecular structure and conformation of this compound?

  • Methodological Answer : Grow single crystals via slow evaporation from a solvent like dichloromethane/hexane. Collect intensity data using a diffractometer, then process with SHELXL for refinement. Focus on resolving torsional angles of the methoxy and trifluoromethyl groups. Validate hydrogen bonding or π-π interactions using Mercury visualization tools. Note that SHELX’s robust algorithms minimize errors in heavy-atom positioning, critical for accurate bond-length calculations .

Q. What strategies can resolve contradictions in NMR data interpretation for derivatives with complex splitting patterns?

  • Methodological Answer : For overlapping signals, employ 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations. For trifluoromethyl-induced splitting, use 19^19F-1^1H HOESY to study spatial proximity. If ambiguity persists, compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

Q. What methodologies are effective in optimizing the regioselectivity of trifluoromethyl group introduction during synthesis?

  • Methodological Answer : Use directed ortho-metalation (DoM) strategies: protect the benzoate ester with a directing group (e.g., methoxy), then introduce trifluoromethyl via copper-mediated cross-coupling. Alternatively, employ radical trifluoromethylation with Umemoto’s reagent. Monitor regioselectivity using LC-MS to detect intermediates and optimize reaction time/temperature .

Q. How can researchers validate the purity of this compound using orthogonal analytical techniques, and what are common sources of impurity?

  • Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) with charged aerosol detection (CAD) for non-UV-active impurities. Common impurities include unreacted starting material (2-methoxybenzoic acid) or over-methylated byproducts. Thermogravimetric analysis (TGA) can detect residual solvents, while elemental analysis confirms C/H/F ratios .

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